Ethyl 2-(4-methoxyphenyl)sulfanylacetate

Übersicht

Beschreibung

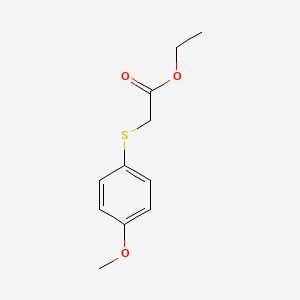

Ethyl 2-(4-methoxyphenyl)sulfanylacetate is an organic compound with the molecular formula C11H14O3S. It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a sulfanylacetate moiety. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-methoxyphenyl)sulfanylacetate can be synthesized through several methods. One common method involves the reaction of ethyl bromoacetate with 4-methoxythiophenol in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an ethanol solvent at room temperature, followed by refluxing for several hours. The product is then purified through extraction and drying processes .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-methoxyphenyl)sulfanylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid; typically carried out in solvents like dichloromethane at low temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

Substitution: Amines or alcohols; reactions are conducted in polar solvents like ethanol or methanol at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Amides or esters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine has several applications in scientific research:

- Medicinal Chemistry It is investigated as a potential pharmacophore in developing new drugs, particularly as kinase inhibitors.

- Materials Science The compound is used in synthesizing advanced materials with specific electronic and optical properties.

- Biological Studies It serves as a tool compound in studying enzyme interactions and cellular pathways.

Biological Activities

6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine is of interest in medicinal chemistry because of its potential biological activities. Research suggests it may exert biological effects through several mechanisms:

- Enzyme Inhibition It has been shown to inhibit specific enzymes involved in cancer progression, particularly cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). This inhibition can lead to reduced cellular proliferation and increased apoptosis in cancer cells.

- Signaling Pathway Modulation It may interfere with various cellular signaling pathways, including those mediated by cytokines, which are crucial in inflammatory responses and cancer development.

Biological Activities

The biological activities of 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine have been investigated in several studies:

- Anticancer Activity Preliminary studies

Wirkmechanismus

The mechanism of action of ethyl 2-(4-methoxyphenyl)sulfanylacetate involves its interaction with molecular targets through its sulfanyl and ester groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and modulation of signaling pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, altering their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-(phenyl)sulfanylacetate: Lacks the methoxy group, resulting in different reactivity and applications.

Ethyl 2-(4-chlorophenyl)sulfanylacetate: Contains a chlorine substituent, which can influence its chemical properties and biological activity.

Ethyl 2-(4-nitrophenyl)sulfanylacetate: The nitro group introduces additional reactivity, making it useful in different synthetic applications.

Uniqueness

Ethyl 2-(4-methoxyphenyl)sulfanylacetate is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to similar compounds. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound in various research fields .

Biologische Aktivität

Ethyl 2-(4-methoxyphenyl)sulfanylacetate is a thioester compound with the chemical formula C₁₁H₁₄O₃S. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antioxidant, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a methoxyphenyl group attached to a sulfanylacetate moiety. The presence of the sulfide functional group enhances its reactivity and biological properties, making it a subject of various studies in pharmacology and organic synthesis.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which can help mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies have shown that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values vary depending on the specific microorganism tested.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 256 |

These results suggest that this compound could be developed as a potential antimicrobial agent, particularly in treating multidrug-resistant infections .

Anticancer Activity

Emerging studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Study: MCF-7 Breast Cancer Cells

In a study examining the effects on MCF-7 cells:

- Concentration Range: 10 - 100 µM

- IC50 Value: Approximately 25 µM

- Mechanism: Induction of apoptosis via caspase activation

These findings indicate that this compound may serve as a lead compound for developing new anticancer therapeutics .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets within cells. The methoxy group enhances lipophilicity, facilitating cellular uptake and interaction with biological macromolecules such as proteins and nucleic acids. This interaction can alter enzyme activities or gene expression patterns, leading to various biological effects.

Eigenschaften

IUPAC Name |

ethyl 2-(4-methoxyphenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDBJTGAQFVAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.